1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816237
InChI: InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3
SMILES:
Molecular Formula: C10H10Cl2OS
Molecular Weight: 249.16 g/mol

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18816237

Molecular Formula: C10H10Cl2OS

Molecular Weight: 249.16 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C10H10Cl2OS
Molecular Weight 249.16 g/mol
IUPAC Name 1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one
Standard InChI InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3
Standard InChI Key JIOPENVUEINLJN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC=CC(=C1S)CCl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is a chlorinated ketone derivative characterized by the following properties:

PropertyValue
IUPAC Name1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
Molecular FormulaC₁₀H₉Cl₂OS
Molecular Weight249.14 g/mol
CAS Registry Number1804267-08-0
Key Functional GroupsChloro, mercapto (-SH), ketone

The compound features a propan-2-one backbone substituted with a chloro group at position 1 and a phenyl ring bearing chloromethyl and mercapto groups at positions 3 and 2, respectively .

Structural Analysis

The phenyl ring’s substitution pattern creates steric and electronic effects that influence reactivity. The chloromethyl group enhances electrophilicity, while the mercapto group provides nucleophilic character, enabling diverse chemical transformations .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via chlorination of precursor molecules. A common method involves:

  • Chlorination of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-2-one:

    • Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    • Conditions: Anhydrous dichloromethane at 0–5°C.

    • Mechanism: Nucleophilic acyl substitution at the ketone’s α-carbon .

  • Alternative Pathway:

    • Friedel-Crafts acylation of 3-(chloromethyl)-2-mercaptobenzene with chloroacetyl chloride, followed by purification via column chromatography.

Industrial Production

Large-scale synthesis requires specialized equipment to manage exothermic reactions and chlorine gas byproducts. Capot Chemical Co., a major supplier, employs batch reactors with automated temperature control to ensure yield optimization .

Molecular Reactivity and Chemical Behavior

Functional Group Interactions

The compound’s reactivity stems from three key groups:

  • Chloro Groups:

    • Participate in nucleophilic substitution (SN₂) with amines or alkoxides.

    • Example: Reaction with sodium methoxide yields methoxy derivatives .

  • Mercapto Group:

    • Oxidizes to disulfides (R-S-S-R) using H₂O₂ or forms sulfonic acids with strong oxidizers.

    • Forms thioether bonds with alkyl halides .

  • Ketone Moiety:

    • Undergoes reduction to secondary alcohols (e.g., using NaBH₄).

    • Participates in condensation reactions to form hydrazones or imines.

Reaction Mechanisms

  • Nucleophilic Substitution:
    R-Cl+NuR-Nu+Cl\text{R-Cl} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Cl}^-
    The chloromethyl group’s electrophilic carbon attracts nucleophiles like hydroxide or thiols .

  • Oxidation of Thiols:
    R-SHH2O2R-S-S-R\text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R}
    This reaction is critical for modifying the compound’s solubility and stability.

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Melting Point78–82°C (estimated)
Boiling Point285°C (decomposes)
SolubilitySoluble in DCM, ethanol; insoluble in water
Density1.45 g/cm³

The compound’s low water solubility necessitates organic solvents for laboratory use .

Spectroscopic Characterization

  • ¹H NMR:

    • δ 2.65 (s, 3H, COCH₃), δ 4.25 (s, 2H, CH₂Cl), δ 7.2–7.8 (m, 3H, aromatic).

  • IR:

    • 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial Agents: Thioether derivatives exhibit activity against Gram-positive bacteria.

  • Kinase Inhibitors: Chloromethyl groups enable covalent binding to enzyme active sites.

Material Science

  • Polymer Modification: Mercapto groups facilitate cross-linking in epoxy resins, enhancing thermal stability .

Hazard CategoryGHS Code
Acute Toxicity (Oral)Category 3
Skin CorrosionCategory 1B
Eye DamageCategory 1

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